2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
2-Amino-1-(2-(aminomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the amino and ethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols or amines.
Substitution: This reaction can replace specific atoms or groups with others, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propanone
- 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)butanone
Uniqueness
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-amino-1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H19N3O/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7,11-12H2 |
InChI Key |
LVTJTAJXVLJRCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CN)C(=O)CN |
Origin of Product |
United States |
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